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Compound of Interest

Compound Name: 3,5-Dibromopyridine

Cat. No.: B018299

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of several 3,5-disubstituted pyridine
iIsomers. The pyridine scaffold is a crucial component in numerous pharmaceuticals and
functional materials. Understanding the influence of substituents on the spectroscopic
properties of this heterocyclic core is paramount for unambiguous identification,
characterization, and quality control in research and development. This document presents a
comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for a series of 3,5-disubstituted pyridines.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the selected 3,5-disubstituted
pyridine isomers. These tables are designed for easy comparison of the chemical shifts (*H and
13C NMR), characteristic infrared absorption bands, and mass-to-charge ratios of the molecular
ions.

'H NMR Spectral Data (CDClIs, 0 in ppm)
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Compound H-2/H-6 H-4 Other Protons
3,5-Dichloropyridine 8.45 (s) 7.75 (t, J=2.1 Hz) -
3,5-Dimethylpyridine 8.20 (s) 7.27 (S) 2.32 (s, 6H, CHs)

3,5-Dibromopyridine

8.61 (d, J=2.0 Hz)

8.15 (t, J=2.0 Hz)

3-Bromo-5-

chloropyridine

8.53 (d, J=1.8 Hz)

7.95 (t, J=2.1 Hz)

3,5-Dinitropyridine

9.42 (d, J=2.4 Hz)

9.08 (t, J=2.4 Hz)

3,5-Diacetylpyridine

9.28 (d, J=2.1 Hz)

8.65 (t, J=2.1 Hz)

2.70 (s, 6H, COCHs)

3,5-Dicyanopyridine

9.15 (d, J=1.5 Hz)

8.50 (t, J=1.5 Hz)

Compound C-2/C-6 C-3IC-5 C-4 Other Carbons
3,5-
_ o 147.8 131.2 138.1 -
Dichloropyridine
3,5-
_ o 146.9 132.7 136.4 18.2 (CHs)
Dimethylpyridine
3,5-
150.9 121.2 142.5 -
Dibromopyridine
3-Bromo-5- 126.2 (C-Br),
o 149.3 140.3 -
chloropyridine 131.5 (C-ClI)
3,5-
o o 1451 148.5 130.2 -
Dinitropyridine
3,5- 195.8 (C=0),
. o 150.2 133.5 135.8
Diacetylpyridine 26.8 (CHs)
3,5- 115.9 (C-CN),
] o 149.8 141.2 -
Dicyanopyridine 116.2 (CN)

Infrared (IR) Spectral Data (ATR, cm™?)
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C-H Aromatic C=NI/C=C Ring C-X Stretch Other Key
Compound
Stretch Stretch (X=Cl, Br) Bands
3,5- ~1560, 1450,
_ o ~3050 ~830, 730 (C-Cl) -
Dichloropyridine 1400
- ~2920 (C-H
' o ~3030 ~1580, 1460 - alkane), 1380
Dimethylpyridine
(CHs bend)
3,5- ~1550, 1440,
_ o ~3040 ~700, 650 (C-Br) -
Dibromopyridine 1390
3-Bromo-5- 3045 ~1555, 1445, ~820 (C-Cl),
chloropyridine 1395 ~680 (C-Br)
3,5- ~1530, 1350
o o ~3100 ~1600, 1470 -
Dinitropyridine (NO:2 stretch)
3,5- ~1690 (C=0
_ o ~3060 ~1570, 1450 -
Diacetylpyridine stretch)
3,5- ~2230 (C=N
~3070 ~1580, 1460 -
Dicyanopyridine stretch)

Mass Spectrometry (MS) Data (El, m/z)
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Molecular Molecular Key Fragment
Compound . [M]*
Formula Weight lons

3,5-
Dichloropyridine]  CsHsCIz2N 147.99 147, 149, 151 112,77
1]
3,5-

_ o C7HsN 107.15 107 106, 92, 77
Dimethylpyridine
3,5-

_ o CsHsBrz2N 236.90 235, 237, 239 156, 77
Dibromopyridine
3-Bromo-5-

o CsHsBrCIN 192.44 191, 193, 195 112,77

chloropyridine
3,5-

o o CsH3N30a4 169.09 169 123,93, 77
Dinitropyridine
3,5-

_ o CoHoNO:2 163.17 163 148, 120, 43
Diacetylpyridine
3,5-

_ o C7HsNs 129.12 129 102, 76
Dicyanopyridine

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the solid 3,5-disubstituted pyridine isomer was dissolved in

approximately 0.6 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) was added as an internal standard (0.00 ppm).

1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A

standard single-pulse experiment was used with a 90° pulse width, a relaxation delay of 5

seconds, and 16 scans.
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e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was
used with a 30° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024
scans.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the ATR accessory.

o Data Acquisition: The spectrum was recorded from 4000 to 400 cm~1! with a resolution of 4
cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement
and automatically subtracted from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography.

 lonization: The sample was ionized using electron impact with a standard electron energy of
70 eV.[2]

e Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and
detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the
spectroscopic analysis of 3,5-disubstituted pyridine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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